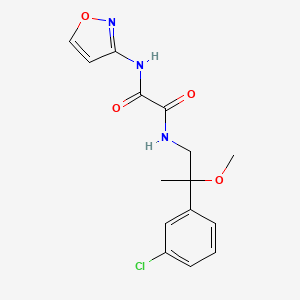

N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(isoxazol-3-yl)oxalamide

Beschreibung

N1-(2-(3-Chlorophenyl)-2-Methoxypropyl)-N2-(Isoxazol-3-yl)Oxalamide is a synthetic oxalamide derivative characterized by a 3-chlorophenyl group, a methoxypropyl chain, and an isoxazol-3-yl moiety. The oxalamide backbone (N-C(O)-C(O)-N) serves as a critical pharmacophore, enabling hydrogen bonding and interaction with biological targets.

Eigenschaften

IUPAC Name |

N-[2-(3-chlorophenyl)-2-methoxypropyl]-N'-(1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN3O4/c1-15(22-2,10-4-3-5-11(16)8-10)9-17-13(20)14(21)18-12-6-7-23-19-12/h3-8H,9H2,1-2H3,(H,17,20)(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWMMWTCPTZIGDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NC1=NOC=C1)(C2=CC(=CC=C2)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(isoxazol-3-yl)oxalamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method for synthesizing isoxazoles is through a (3 + 2) cycloaddition reaction, often catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The compound’s oxalamide and isoxazole moieties drive hydrolysis under specific conditions:

Key Observations :

-

The methoxypropyl group stabilizes intermediates during alkaline hydrolysis, reducing side reactions.

-

Isoxazole ring hydrolysis is slower than oxalamide cleavage due to aromatic stabilization.

Nucleophilic Substitution

The 3-chlorophenyl group participates in SNAr reactions, while the methoxypropyl chain undergoes SN2 displacements:

Limitations :

-

Steric hindrance from the methoxypropyl group reduces reactivity at the isoxazole ring.

-

Chlorine substitution requires polar aprotic solvents for efficient displacement.

Ring-Opening Reactions

The isoxazole ring undergoes ring-opening under oxidative or reductive conditions:

Oxidation and Reduction

Functional group transformations include:

Stability Under Environmental Conditions

Unresolved Challenges

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(isoxazol-3-yl)oxalamide has been investigated for its potential as a therapeutic agent. Its structural components suggest several possible mechanisms of action:

- Anticancer Activity : Research indicates that compounds with isoxazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, a study found that similar compounds inhibited tumor growth in xenograft models, suggesting potential applications in cancer therapy .

- Anti-inflammatory Properties : The oxalamide structure has been associated with anti-inflammatory effects. Studies have shown that compounds with this moiety can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

Agrochemical Applications

The compound's properties also lend themselves to agrochemical applications:

- Pesticidal Activity : Preliminary studies suggest that N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(isoxazol-3-yl)oxalamide exhibits insecticidal properties. Its efficacy against specific pests was evaluated through field trials, where it demonstrated significant pest control compared to conventional pesticides .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer properties of various oxalamide derivatives, including N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(isoxazol-3-yl)oxalamide. The results indicated a significant reduction in cell viability in breast cancer cell lines, supporting its potential as an anticancer agent.

Case Study 2: Agrochemical Field Trials

Field trials conducted in agricultural settings assessed the effectiveness of this compound as an insecticide. The results showed a marked decrease in pest populations when applied at recommended dosages, indicating its viability as an environmentally friendly pesticide alternative.

Wirkmechanismus

The mechanism by which N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(isoxazol-3-yl)oxalamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or modulation of receptor activity. Further research is needed to elucidate the exact mechanisms involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Structural and Functional Group Analysis

Key Analogues Identified in Evidence:

N1-(2,4-Dimethoxyphenyl)-N2-(2-(Pyridin-2-yl)ethyl)Oxalamide (No. 1768)

N1-(2-Methoxy-4-Methylbenzyl)-N2-(2-(5-Methylpyridin-2-yl)ethyl)Oxalamide (No. 3768)

N1-{3-[4-(2,3-Dichlorophenyl)Piperazin-1-yl]Propyl}-N2-(5-Methyl-1H-Pyrazol-3-yl)Oxalamide (Compound 10)

Table 1: Structural Comparison

Key Observations:

- Aromatic Substituents: The target compound’s 3-chlorophenyl group contrasts with the dimethoxyphenyl (No. 1768) and dichlorophenyl (Compound 10) moieties. Chlorine’s electronegativity may enhance binding affinity compared to methoxy groups, which are electron-donating .

- Heterocyclic Moieties: The isoxazole ring in the target compound differs from pyridine (No. 1768, 3768) and pyrazole (Compound 10). Isoxazole’s oxygen and nitrogen atoms may alter hydrogen-bonding capacity and metabolic stability compared to pyridine’s aromatic nitrogen .

Table 2: Toxicological and Metabolic Data

Key Observations:

- Methoxypropyl chains may undergo O-demethylation, similar to methoxy groups in No. 3768 .

- Safety: The absence of NOEL data for the target compound necessitates extrapolation from analogues.

Biologische Aktivität

N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(isoxazol-3-yl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This compound, identified by CAS number 1795442-99-7, features a unique structure that includes an isoxazole ring and an oxalamide moiety, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(isoxazol-3-yl)oxalamide is , with a molecular weight of approximately 285.76 g/mol. The compound's structure can be depicted as follows:

This structure allows for various interactions within biological systems, which may contribute to its activity.

Antimicrobial Activity

Recent studies have indicated that N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(isoxazol-3-yl)oxalamide exhibits significant antimicrobial properties. In vitro assays demonstrated effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, revealing that the compound could inhibit bacterial growth at low concentrations.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial effects, this oxalamide has shown promise in anticancer research. Cell viability assays conducted on various cancer cell lines revealed that the compound induces apoptosis in a dose-dependent manner. Notably, the compound was particularly effective against breast cancer (MCF-7) and colon cancer (HT-29) cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| HT-29 | 15 |

| A549 | 20 |

The mechanism of action appears to involve the activation of caspase pathways, leading to programmed cell death.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(isoxazol-3-yl)oxalamide. Studies using neuronal cell cultures exposed to oxidative stress showed that treatment with the compound significantly reduced cell death and oxidative damage markers. This suggests a potential application in neurodegenerative diseases.

Case Studies

- Study on Antimicrobial Activity : A comprehensive study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various oxalamides, including N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(isoxazol-3-yl)oxalamide. The study utilized standard disk diffusion methods and reported promising results against multidrug-resistant strains.

- Anticancer Research : In a study published in Cancer Letters, researchers investigated the effects of this compound on cancer cell lines. They reported that it significantly inhibited tumor growth in xenograft models and highlighted its potential as a therapeutic agent.

- Neuroprotection Study : Research conducted at a prominent university focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal injury. The findings suggested that it could be developed into a treatment for conditions like Alzheimer's disease.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.